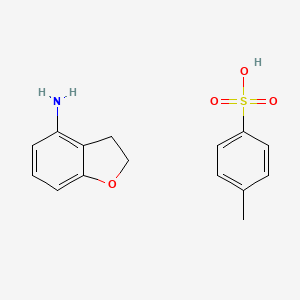

4-Amino-2,3-dihydrobenzofuran tosylate

Description

The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal and materials chemistry due to its diverse pharmacological and functional properties . Derivatives of this core are known for applications ranging from antioxidant therapy (surpassing vitamin E in some cases) to treatment of diabetic retinopathy, arthritis, and vascular diseases . Additionally, synthetic dihydrobenzofurans have industrial relevance, such as in liquid crystal displays (LCDs) .

4-Amino-2,3-dihydrobenzofuran tosylate incorporates a toluenesulfonyl (tosyl) group, which enhances solubility and stability, making it suitable for pharmaceutical formulations.

Properties

IUPAC Name |

2,3-dihydro-1-benzofuran-4-amine;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO.C7H8O3S/c9-7-2-1-3-8-6(7)4-5-10-8;1-6-2-4-7(5-3-6)11(8,9)10/h1-3H,4-5,9H2;2-5H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSNASMPGECNEON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1COC2=CC=CC(=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76093-73-7 | |

| Record name | 4-Benzofuranamine, 2,3-dihydro-, 4-methylbenzenesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76093-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-dihydrobenzofuran-4-amine 4-methylbenzenesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 4-Amino-2,3-dihydrobenzofuran tosylate generally follows these key stages:

- Starting Material Selection: Often begins with substituted hydroxybenzaldehydes or hydroxyphenyl derivatives.

- Formation of 2,3-Dihydrobenzofuran Core: Achieved via intramolecular cyclization or transition metal-catalyzed C–H insertion reactions.

- Introduction of Amino Group: Through substitution or reduction steps.

- Tosylation: Conversion of hydroxyl groups into tosylates using tosyl chloride and a base.

Detailed Preparation Steps

Formation of 2,3-Dihydrobenzofuran Core

A patented method describes the use of ruthenium trichloride/periodate catalysis to oxidize 4-acetylamino-benzoic acid methyl ester derivatives, followed by ring closure to form the dihydrobenzofuran skeleton:

- Oxidation: Compound 7' (4-acetylamino-benzoic acid methyl ester derivative) is reacted with ruthenium trichloride monohydrate and sodium periodate in ethyl acetate/water at 20–30 °C for 1.5 hours to yield an aldehyde intermediate (compound 6') with a 1H NMR signal at δ9.54 ppm indicating aldehyde formation.

- Chlorination and Substitution: The aldehyde intermediate undergoes chlorination using N-chlorosuccinimide (NCS) at 70 °C in DMF, followed by substitution with sulfonyl chlorides (e.g., tosyl chloride) to introduce the tosylate group.

- Ring Closure: Intramolecular cyclization forms the 2,3-dihydrobenzofuran ring system.

- Hydrolysis: Final hydrolysis steps yield 4-amino-5-chloro-2,3-dihydrobenzofuran derivatives, precursors to the tosylate salt.

This method yields high purity products with overall yields up to 89% for key intermediates, suitable for industrial scale-up due to its simplicity and cost-effectiveness.

Transition Metal-Catalyzed C–H Insertion

Recent literature highlights the use of dirhodium carboxylate catalysts to achieve stereoselective synthesis of 2,3-dihydrobenzofuran derivatives:

- Aryldiazoacetates undergo C–H insertion catalyzed by dirhodium complexes in toluene.

- This method provides excellent trans diastereoselectivity (>91:9 dr) and enantiomeric excess (up to 84% ee).

- The resulting dihydrobenzofuran skeletons can be further functionalized to introduce amino and tosylate groups.

This catalytic approach offers a modern, stereoselective route to dihydrobenzofuran derivatives, which can be adapted for the preparation of 4-amino-2,3-dihydrobenzofuran tosylate.

Synthesis via o-Quinone Methides and Ammonium Ylides

A master thesis study explored enantioselective synthesis of trans-2,3-dihydrobenzofurans using in situ generated o-quinone methides reacting with ammonium ylides:

- The o-quinone methide precursors are prepared by reacting 2-hydroxybenzaldehyde with Grignard reagents, followed by substitution with p-toluenesulfinic acid to form 2-tosylalkylphenols.

- Subsequent cycloaddition reactions yield dihydrobenzofuran derivatives with high enantio- and diastereoselectivity.

- Tosylation is achieved by reacting the phenolic hydroxyl groups with tosyl chloride in the presence of bases like triethylamine in dichloromethane (DCM).

This method emphasizes mild reaction conditions and high selectivity, suitable for synthesizing tosylate salts of amino-substituted dihydrobenzofurans.

Typical Reaction Conditions and Reagents

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Oxidation (RuCl3/NaIO4) | RuCl3·H2O, NaIO4, benzyltriethylammonium chloride | Ethyl acetate/H2O | 20–30 °C | 1.5 h | ~89 | Aldehyde intermediate formation |

| Chlorination | N-Chlorosuccinimide (NCS) | DMF | 50–90 °C | 3 h | 70 | Phenolic hydroxyl chlorination |

| Tosylation | Tosyl chloride, triethylamine, DMAP | DCM | 0–25 °C | 1.5 h | 60–80 | Formation of tosylate salt |

| C–H Insertion (dirhodium cat.) | Dirhodium carboxylate catalyst, aryldiazoacetates | Toluene | Room temp | Variable | High | Stereoselective ring formation |

| Cycloaddition (o-quinone methide) | o-Quinone methide precursor, ammonium ylides | DCM | Room temp | 1–2 h | Moderate | Enantioselective dihydrobenzofuran synthesis |

Research Findings and Notes

- The patented synthesis route provides a robust industrially viable method with simple work-up and high transformation efficiency, suitable for scale-up.

- Transition metal catalysis, especially with dirhodium complexes, offers high stereoselectivity and enantiopurity , important for pharmaceutical applications.

- The use of in situ generated o-quinone methides and ammonium ylides allows for enantioselective synthesis under mild conditions, expanding the toolbox for preparing substituted dihydrobenzofurans.

- Tosylation is typically performed under mild basic conditions using tosyl chloride and tertiary amines (e.g., triethylamine) in solvents like dichloromethane, ensuring good yields and purity.

- Alternative sulfonylating agents such as mesyl chloride or benzene sulfonyl chloride can be used for similar transformations, depending on desired properties.

Summary Table of Preparation Methods for 4-Amino-2,3-dihydrobenzofuran Tosylate

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Ruthenium-catalyzed oxidation + chlorination + tosylation | Multi-step, high yield, industrial scale | Cost-effective, scalable, high purity | Requires careful control of oxidation and chlorination steps |

| Dirhodium-catalyzed C–H insertion | Stereoselective, enantioselective synthesis | High selectivity, modern catalytic method | Catalyst cost, requires diazo precursors |

| o-Quinone methide + ammonium ylide cycloaddition | Mild conditions, enantioselective | High stereoselectivity, mild reagents | Multi-step precursor synthesis, moderate yields |

| Direct tosylation of hydroxy precursors | Simple sulfonylation step | Straightforward, high yield | Requires pure hydroxy intermediates |

Chemical Reactions Analysis

Types of Reactions

4-Amino-2,3-dihydrobenzofuran tosylate undergoes various chemical reactions, including:

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogenating agents, alkylating agents, and acylating agents under appropriate conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Hydroquinone and amine derivatives.

Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

Synthetic Chemistry Applications

1.1 Synthesis of Dihydrobenzofuran Derivatives

The compound serves as a valuable building block in the synthesis of polysubstituted dihydrobenzofuran derivatives. These derivatives are of interest due to their presence in various bioactive natural products, which exhibit a range of biological activities such as anti-malarial, anti-HIV, and anti-inflammatory properties .

Recent advancements include:

- Transition Metal-Catalyzed Reactions : Various transition metal-catalyzed methods have been developed for synthesizing dihydrobenzofurans efficiently. For example, rhodium-catalyzed protocols have yielded high enantiomeric ratios and diastereoselectivity in the synthesis of these compounds .

- Carbene Insertion Reactions : The insertion of carbene precursors into C(sp³)–H bonds has been explored to generate diverse 2,3-dihydrobenzofuran derivatives .

Table 1: Synthetic Methods for Dihydrobenzofuran Derivatives

| Methodology | Catalyst Type | Yield (%) | Enantiomeric Ratio |

|---|---|---|---|

| Cu-catalyzed intramolecular reaction | Copper | 53-99 | up to 98.5:1.5 |

| Rh-catalyzed carboamidation | Rhodium | 44-83 | >20:1 |

| Ni-catalyzed reaction | Nickel | High | Not specified |

Pharmacological Applications

2.1 Anticoagulant Properties

4-Amino-2,3-dihydrobenzofuran tosylate has been investigated for its potential as an anticoagulant agent. Compounds derived from this framework have shown the ability to inhibit Factor Xa and thrombin, making them candidates for treating conditions associated with thrombotic occlusion such as myocardial infarction and stroke .

Case Study: Factor Xa Inhibition

- A study demonstrated that substituted dihydrobenzofurans could effectively inhibit Factor Xa, highlighting their therapeutic potential in managing thrombotic diseases .

2.2 Antiviral Activity

Research indicates that derivatives of dihydrobenzofuran can exhibit antiviral properties. For instance, compounds related to this structure have been evaluated for their efficacy against viruses like Ebola, showcasing their potential role in antiviral drug development .

3.1 Bioactive Natural Products

The 2,3-dihydrobenzofuran framework is prevalent in various natural products known for their medicinal properties:

- Anti-cancer agents : Some derivatives have been identified as potential cytotoxic agents against cancer cells.

- Antimicrobial activity : Certain compounds within this class have shown promising results against various pathogens.

Mechanism of Action

The mechanism of action of 4-Amino-2,3-dihydrobenzofuran tosylate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Key Pharmacological and Structural Features of Dihydrobenzofuran Derivatives

Key Findings :

- Antioxidant Capacity: Synthetic dihydrobenzofurans demonstrate superior antioxidant activity compared to vitamin E, suggesting that 4-amino-2,3-dihydrobenzofuran tosylate may share this property .

- Therapeutic Scope : Unlike caffeic acid, which is used in dietary supplements, dihydrobenzofurans target specific pathologies (e.g., vascular diseases) due to their enhanced bioavailability and receptor interactions .

Functional Comparison with Other Tosylate-Containing Compounds

Table 2: Functional and Mechanistic Profiles of Tosylate Derivatives

Key Findings :

- Niraparib Tosylate: Unlike 4-amino-2,3-dihydrobenzofuran tosylate, niraparib’s mechanism involves DNA repair pathway disruption, highlighting the diversity of tosylate applications .

Reactivity and Solvolysis Behavior Relative to Tosylate Analogs

Table 3: Solvolysis Rates and Mechanisms of Tosylate Derivatives

Key Findings :

- Methoxyl vs. Amino Groups: Methoxyl groups in dimethoxy tosylates significantly accelerate solvolysis via neighboring-group participation .

- Structural Influence : Cyclopropylearbinyl tosylate studies suggest that bulky substituents (e.g., dihydrobenzofuran) could retard solvolysis by steric hindrance, a factor needing experimental validation for this compound .

Biological Activity

4-Amino-2,3-dihydrobenzofuran tosylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

4-Amino-2,3-dihydrobenzofuran tosylate is characterized by its unique structure, which includes a benzofuran moiety with an amino group and a tosylate group. The presence of these functional groups contributes to its reactivity and interaction with biological targets.

Antimicrobial Properties

Research has indicated that compounds related to the benzofuran structure exhibit antimicrobial activity. The presence of the amino group enhances interactions with microbial targets, potentially leading to inhibition of growth or cell death. For instance, studies on similar benzofuran derivatives have shown significant antibacterial effects against various strains of bacteria, suggesting that 4-Amino-2,3-dihydrobenzofuran tosylate may possess similar properties.

Anticancer Activity

The anticancer potential of 4-Amino-2,3-dihydrobenzofuran tosylate has been explored through structure-activity relationship (SAR) studies. Compounds with similar structures have been evaluated for their ability to inhibit poly(ADP-ribose) polymerase (PARP), an important target in cancer therapy. For example, derivatives of 2,3-dihydrobenzofuran have demonstrated IC50 values in the micromolar range against PARP-1, indicating that modifications to the benzofuran core can enhance potency .

The mechanisms underlying the biological activities of 4-Amino-2,3-dihydrobenzofuran tosylate are multifaceted:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for enzymes involved in critical cellular processes, such as PARP-1, which is implicated in DNA repair mechanisms.

- Receptor Binding : The structural features may allow for binding to specific receptors or proteins, modulating their activity and leading to downstream biological effects .

Study on Anticancer Activity

A notable study synthesized various derivatives of 2,3-dihydrobenzofuran and tested their efficacy against cancer cell lines. One derivative exhibited selective cytotoxicity in BRCA2-deficient cells with an IC50 value significantly lower than standard chemotherapeutics. This highlights the potential for 4-Amino-2,3-dihydrobenzofuran tosylate in targeted cancer therapies .

Antimicrobial Testing

In another investigation, derivatives were screened against Gram-positive and Gram-negative bacteria. Results showed that certain modifications enhanced antimicrobial activity significantly compared to standard antibiotics. This suggests that the benzofuran scaffold can be optimized for better efficacy against resistant strains.

Data Summary

| Property | Value/Description |

|---|---|

| Chemical Formula | CHNOS |

| IC50 (PARP-1 Inhibition) | 9.45 μM (for related compounds) |

| Antimicrobial Spectrum | Effective against various bacterial strains |

| Selectivity | Selective cytotoxicity in BRCA2-deficient cells |

Q & A

Q. What are the recommended synthetic routes for 4-amino-2,3-dihydrobenzofuran tosylate, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis typically involves functionalizing the benzofuran core with an amino group followed by tosylation. Key steps include:

- Amination: Introduce the amino group via nucleophilic substitution or catalytic hydrogenation, ensuring inert conditions to prevent oxidation.

- Tosylation: React the amino intermediate with toluenesulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine) to form the tosylate .

- Optimization: Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2 equivalents of tosyl chloride) and temperature (0–25°C) to minimize side products like over-sulfonated derivatives .

Q. How should researchers characterize the purity and structural integrity of 4-amino-2,3-dihydrobenzofuran tosylate?

Methodological Answer: Use a combination of analytical techniques:

- NMR Spectroscopy: Confirm the presence of the tosyl group via distinct signals (e.g., aromatic protons at ~7.7 ppm in H NMR; sulfonate S=O stretches at ~1360–1120 cm in FTIR) .

- Mass Spectrometry (MS): Validate molecular weight (CHNOS, MW: 283.32 g/mol) via ESI-MS or MALDI-TOF .

- HPLC-PDA: Assess purity (>98%) using a C18 column with a methanol/water gradient (50:50 to 90:10 over 20 min) and UV detection at 254 nm .

Q. What solvent systems are suitable for dissolving 4-amino-2,3-dihydrobenzofuran tosylate in biological assays?

Methodological Answer: The compound exhibits moderate solubility in polar solvents:

- Aqueous Buffers: Use phosphate-buffered saline (PBS, pH 7.4) with 5–10% DMSO to enhance solubility.

- Organic Solvents: Methanol or acetonitrile (LC-MS grade) for stock solutions. Pre-filter solutions through 0.22-μm nylon membranes to remove particulates .

Advanced Research Questions

Q. How can researchers investigate the stability of 4-amino-2,3-dihydrobenzofuran tosylate under varying pH and temperature conditions?

Methodological Answer: Design accelerated stability studies:

- pH Stability: Prepare solutions in buffers (pH 2–10) and incubate at 37°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours. Acidic conditions (pH < 4) may hydrolyze the tosyl group, while alkaline conditions (pH > 8) risk deamination .

- Thermal Stability: Heat solid samples to 40–60°C in a controlled oven. Analyze for discoloration or sublimation using DSC/TGA and confirm structural integrity via FTIR .

Q. What strategies can resolve contradictory data in enzyme inhibition assays involving this compound?

Methodological Answer: Address discrepancies through:

- Assay Replication: Repeat experiments with fresh stock solutions to rule out solvent degradation.

- Control Validation: Include known inhibitors (e.g., ATP for kinase assays) to confirm assay functionality.

- Orthogonal Techniques: Cross-validate results using SPR (surface plasmon resonance) for binding affinity and ITC (isothermal titration calorimetry) for thermodynamic profiling .

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

Methodological Answer: Employ in silico approaches:

- Docking Studies: Use AutoDock Vina to predict binding poses of the compound in target proteins (e.g., kinases, GPCRs). Focus on hydrogen bonds between the amino group and catalytic residues.

- QSAR Modeling: Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts to prioritize synthetic targets .

Key Considerations for Researchers

- Synthetic Reproducibility: Document reaction parameters (e.g., inert gas flow rates, catalyst batches) to ensure consistency .

- Biological Assay Interference: Test the tosylate group for non-specific binding in cellular assays using counter-screens .

- Ethical Compliance: Adhere to institutional guidelines for handling bioactive compounds, particularly in CNS-related studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.